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Compound of Interest

Compound Name: 6,6-Dibromopenicillanic acid

Cat. No.: B113445

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dibromopenicillanic acid is a synthetic derivative of the core penicillin structure,
penicillanic acid. While not an antibiotic itself, it serves as a crucial intermediate in the
synthesis of potent B-lactamase inhibitors. The emergence of bacterial resistance to [3-lactam
antibiotics, primarily through the production of 3-lactamase enzymes that hydrolyze the
antibiotic's B-lactam ring, has necessitated the development of compounds that can neutralize
these enzymes. 6,6-Dibromopenicillanic acid is a key precursor to 6-3-bromopenicillanic
acid, an active, irreversible inhibitor of several classes of 3-lactamases. This guide provides a
comprehensive overview of its chemical properties, synthesis, and the mechanism of action of
its active derivative.

Chemical and Physical Properties

The fundamental properties of 6,6-Dibromopenicillanic acid are summarized below. These
data are essential for its synthesis, purification, and characterization.
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Property Value

(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo0-4-thia-
1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

IUPAC Name

CAS Number 24158-88-1[1]

Molecular Formula CsHoBr2NO3S[1]

Molecular Weight 359.04 g/mol [1]

Monoisotopic Mass 356.867 Da

Appearance White to off-white crystalline powder

N Soluble in organic solvents such as ethyl
Solubility

acetate and methylene chloride.

Biological Activity and Mechanism of Action

6,6-Dibromopenicillanic acid itself is not the primary active agent. Its biological significance
lies in its role as a precursor to 6-B-bromopenicillanic acid, a powerful, active-site-directed,
irreversible inhibitor of a range of serine B-lactamases.[1] The 6-3 epimer is formed via
hydrogenation of the 6,6-dibromo compound.[1]

The inhibitory activity of 6-3-bromopenicillanic acid is potent, with complete inhibition of
enzymes like Bacillus cereus B-lactamase | observed at less than micromolar concentrations.

[1]

Mechanism of Irreversible Inhibition

The mechanism of action involves the covalent modification of the [3-lactamase enzyme. The
process can be summarized as follows:

o Acylation: The inhibitor, 6-B-bromopenicillanic acid, acts as a "suicide substrate." It enters the
active site of the B-lactamase, where the catalytic serine residue (specifically Ser-70 in B.
cereus [3-lactamase I) attacks the carbonyl carbon of the (3-lactam ring.[2]

» Ring Opening and Rearrangement: This acylation leads to the opening of the B-lactam ring.
Concurrently, the molecule undergoes a rearrangement.
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o Covalent Adduct Formation: The opened and rearranged inhibitor forms a stable, covalent
bond with the serine residue. This process involves the formation of a 2,3-dihydro-1,4-
thiazine derivative, which is a chromophore that can be detected spectrophotometrically at
326 nm.[2][3]

e Enzyme Inactivation: The formation of this stable covalent adduct effectively and irreversibly
inactivates the enzyme, preventing it from hydrolyzing 3-lactam antibiotics.

The following diagram illustrates the workflow of 3-lactamase inhibition by a penicillanic acid-
based inhibitor.
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Workflow of B-Lactamase Inactivation.
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Experimental Protocols

Synthesis of 6,6-Dibromopenicillanic Acid from 6-
Aminopenicillanic Acid (6-APA)

This protocol is adapted from established chemical synthesis methods.
Materials:

e 6-Aminopenicillanic Acid (6-APA)

e Hydrobromic acid (48%)

e Bromine

e Sodium nitrite

e Sodium bisulfite solution (20% aqueous)

e Purified water

» Organic solvent (e.g., ethyl acetate or methylene chloride)
e Ice bath

Procedure:

e Preparation of Reagent Solution:

o In a reaction vessel, cool a solution of hydrobromic acid to a temperature between -10°C
and -5°C using an ice bath.

o Carefully add bromine to the cooled hydrobromic acid and stir until it dissolves completely.

o Slowly add sodium nitrite to this solution while maintaining the temperature between -15°C
and -5°C. Stir for approximately 10-15 minutes. This generates a solution containing
nitrosyl bromide.

o Diazotization-Bromination Reaction:
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o In a separate reaction vessel, prepare a suspension of 6-APA in a mixture of hydrobromic
acid and purified water. Cool this suspension to between 5°C and -5°C.

o Slowly add the previously prepared nitrosyl bromide solution to the 6-APA suspension.
Maintain the temperature of the reaction mixture between 5°C and -5°C throughout the
addition.

o Allow the reaction to proceed with stirring for 30-60 minutes after the addition is complete.

e Product Isolation and Purification:
o After the reaction is complete, filter the reaction mixture to collect the solid precipitate.

o Wash the collected filter cake with a cold 20% aqueous solution of sodium bisulfite to
remove any excess bromine.

o Wash the filter cake again with cold purified water.

o Dry the product, 6,6-dibromopenicillanic acid, under a vacuum to yield a crystalline
solid.

B-Lactamase Activity Assay using Nitrocefin

This protocol describes a standard method for determining -lactamase activity, which is
essential for evaluating the efficacy of inhibitors.

Materials:

» Nitrocefin (chromogenic cephalosporin substrate)

e Dimethyl sulfoxide (DMSO)

o Phosphate-buffered saline (PBS), pH 7.0

» [B-lactamase enzyme solution (e.g., from bacterial cell lysate)
« Inhibitor solution (e.g., 6-B-bromopenicillanic acid)

e 96-well microplate
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e Microplate reader
Procedure:
o Preparation of Reagents:
o Prepare a stock solution of Nitrocefin (e.g., 10 mg/mL) in DMSO.

o Prepare a working solution by diluting the Nitrocefin stock solution in PBS (e.g., to a final
concentration of 0.5-1.0 mg/mL). The working solution should be yellow.[4]

o Prepare serial dilutions of the inhibitor compound in PBS to determine 1Cso values.
e Assay Protocol:
o To the wells of a 96-well plate, add a fixed volume of the B-lactamase enzyme solution.

o Add varying concentrations of the inhibitor solution to the respective wells. Include a
control well with no inhibitor.

o Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a
defined period to allow for interaction.

o Initiate the reaction by adding the Nitrocefin working solution to all wells.
» Data Acquisition and Analysis:

o Immediately begin monitoring the change in absorbance at 482-490 nm using a microplate
reader in kinetic mode.[4][5] Hydrolysis of Nitrocefin by (3-lactamase results in a color
change from yellow to red.

o The rate of hydrolysis is proportional to the enzyme activity.

o Calculate the percentage of inhibition for each inhibitor concentration relative to the
control.

o Plot the percentage of inhibition against the inhibitor concentration to determine the ICso
value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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Conclusion

6,6-Dibromopenicillanic acid is a pivotal molecule in the ongoing battle against antibiotic
resistance. As a stable precursor to the potent B-lactamase inhibitor 6-B-bromopenicillanic acid,
it enables the synthesis of compounds that can restore the efficacy of 3-lactam antibiotics. A
thorough understanding of its synthesis, properties, and the mechanism of its active derivatives
is fundamental for researchers in medicinal chemistry and drug development aiming to create
next-generation antibiotic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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